![molecular formula C100H168O14 B12337007 3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid is a useful research compound. Its molecular formula is C100H168O14 and its molecular weight is 1594.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy groups can be replaced by other functional groups such as halides or amines[][1].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions[][1].
Major Products
Aplicaciones Científicas De Investigación
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of liquid crystal materials, which are essential components of modern display technologies. It is also used in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells[][1].
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris(octyloxy)benzoic acid: Similar in structure but lacks the trioctoxyphenyl groups.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups instead of octyloxy groups.
3,4,5-Trimethoxybenzoic acid: Simpler structure with methoxy groups instead of octyloxy groups[][1].
Propiedades
Fórmula molecular |
C100H168O14 |
|---|---|
Peso molecular |
1594.4 g/mol |
Nombre IUPAC |
3,4,5-tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C100H168O14/c1-10-19-28-37-46-55-64-103-88-73-84(74-89(104-65-56-47-38-29-20-11-2)96(88)109-70-61-52-43-34-25-16-7)81-112-94-79-87(100(101)102)80-95(113-82-85-75-90(105-66-57-48-39-30-21-12-3)97(110-71-62-53-44-35-26-17-8)91(76-85)106-67-58-49-40-31-22-13-4)99(94)114-83-86-77-92(107-68-59-50-41-32-23-14-5)98(111-72-63-54-45-36-27-18-9)93(78-86)108-69-60-51-42-33-24-15-6/h73-80H,10-72,81-83H2,1-9H3,(H,101,102) |
Clave InChI |
YESMMQPUFJMXGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


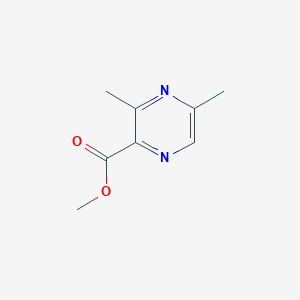
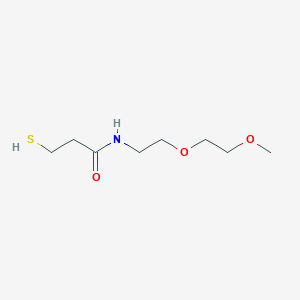
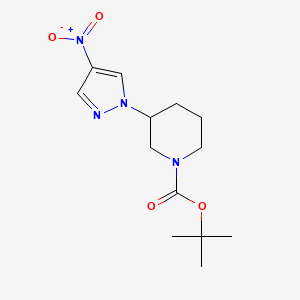
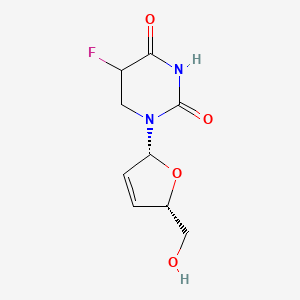
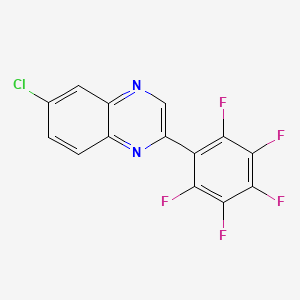
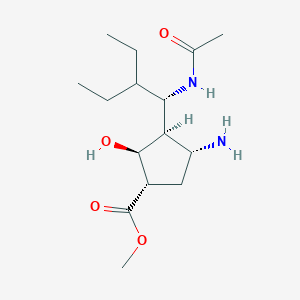

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
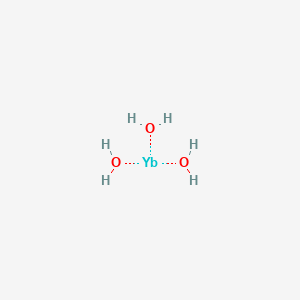
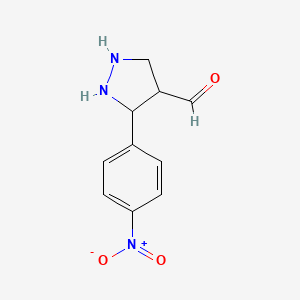
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
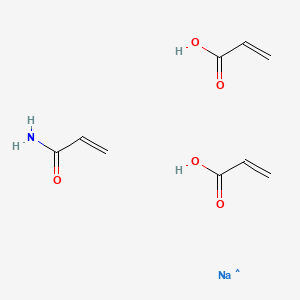
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
